2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromopyridine moiety, which is significant in various pharmacological applications, particularly as a scaffold for drug design. The dihydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
The compound can be synthesized through various organic reactions, particularly those involving palladium-catalyzed cross-coupling methods, which are widely used in the formation of C–N bonds. These methods have been documented extensively in chemical literature, highlighting their effectiveness in synthesizing complex organic molecules .
This compound belongs to the class of amines and can be categorized as an aromatic amine due to the presence of the bromopyridine ring. Its classification is essential for understanding its reactivity and interactions with biological systems.
The synthesis of 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride typically involves the following steps:
Palladium-catalyzed cross-coupling reactions are particularly relevant here. These reactions allow for the selective formation of C–N bonds and can be performed under mild conditions, making them suitable for sensitive functional groups present in many pharmaceuticals .
The molecular structure of 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride can be represented as follows:
The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure of this compound. For instance, NMR can provide insights into the hydrogen environment around the aromatic ring and aliphatic chain.
The compound can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts (e.g., palladium or nickel complexes) to facilitate efficient transformation while minimizing side products .
The mechanism of action for 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride primarily revolves around its interactions with biological targets:
Studies have shown that compounds featuring bromopyridine rings exhibit varying degrees of biological activity, including antibacterial and anticancer properties .
Relevant analytical methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to assess purity and stability during synthesis .
2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride has potential applications in:
Recent studies have highlighted its role in developing inhibitors for specific kinases and other targets relevant in cancer therapy .
Pyridine's dominance in medicinal chemistry is evidenced by its presence in 33% of FDA-approved anticancer drugs and 20% of central nervous system agents over the past decade . Bromine substitution at strategic positions on the pyridine ring profoundly influences both synthetic utility and biological activity. The electron-withdrawing nature of bromine modulates the ring's electron density, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) at adjacent positions while facilitating transition metal-catalyzed cross-coupling reactions [4]. This dual reactivity enables efficient derivatization for structure-activity relationship (SAR) exploration.
Table 1: Comparative Molecular Descriptors of Benzene vs. Bromopyridine
| Parameter | Benzene | Pyridine | Impact on Drug Design |
|---|---|---|---|
| HOMO Energy (eV) | -9.25 | -10.12 | Enhanced electrophilicity |
| LUMO Energy (eV) | -0.92 | -1.87 | Improved electron acceptance |
| Chemical Hardness | 8.33 | 8.25 | Increased reactivity |
| Chemical Potential | -5.09 | -6.00 | Stronger binding to electron-rich sites |
| Dipole Moment (D) | 0 | 2.26 | Improved solubility and interactions |
Bromopyridines exhibit distinct advantages over chlorinated and fluorinated analogs: Bromine's larger atomic radius enhances halogen bonding capabilities (strength: Br > Cl > F), with bond energies of 10–30 kJ/mol—sufficient to influence ligand-receptor binding affinity and selectivity [4]. This property is exploited in kinase inhibitors where bromopyridine motifs engage in orthogonal interactions with backbone carbonyls in the ATP-binding cleft . Additionally, bromine's role as a leaving group in metal-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enables the efficient generation of compound libraries from common intermediates, significantly accelerating lead optimization campaigns [4].
The ethanolamine moiety (–OCH₂CH₂NH₂) in 2-[(5-bromopyridin-2-yl)oxy]ethan-1-amine serves as a conformationally flexible tether that bridges aromatic systems and target-binding domains. Its oxygen atom acts as a hydrogen-bond acceptor, while the protonatable amine (pKa ~9–10) provides cationic character under physiological conditions, enhancing water solubility and membrane penetration [3] [6]. This linker adopts extended conformations that enable optimal pharmacophore presentation while mitigating steric clashes in target binding pockets.
Table 2: Approved Drugs Containing Ethanolamine Linkers
| Drug Name | Therapeutic Category | Linker Position | Key Structural Feature |
|---|---|---|---|
| Pirfenidone | Antifibrotic | Core-connecting | 5-Methyl-1-phenyl-2-(1H)-pyridinone |
| Doravirine | Antiretroviral | Side chain | 4-Cyano-2-pyridone linkage |
| Milrinone | Cardiotonic | Bridge modification | 1,6-Dihydro-2-methyl-6-oxo-pyridine |
| Tazemetostat | Antineoplastic | Auxiliary tether | 3,4-Dihydro-4-oxopyrido[2,3-d]pyrimidine |
Pyridinone-containing drugs demonstrate how ethanolamine-like fragments enhance pharmacokinetic profiles: In pirfenidone, the oxygen atom forms critical hydrogen bonds with TGF-β residues, while milrinone's linker optimizes binding to phosphodiesterase III's hydrophobic pocket [6]. The protonatable amine in 2-[(5-bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride provides salt-forming capability, improving crystallinity and bioavailability—properties essential for pharmaceutical processing [1]. This moiety's flexibility also allows adaptation to induced-fit binding sites, as observed in kinase inhibitors where similar linkers bridge hinge-binding and hydrophobic regions [3].
The synthetic lineage of 2-[(5-bromopyridin-2-yl)oxy]ethan-1-amine originates from classical nucleophilic aromatic substitution (SNAr) methodologies applied to activated halopyridines. Early routes exploited the ortho-effect in 2,5-dibromopyridine, where C5-bromine activation by the ring nitrogen facilitates efficient displacement by oxygen nucleophiles [1]. Ethanolamine derivatives were subsequently obtained through Gabriel synthesis or reductive amination of aldehyde intermediates [8].
Table 3: Evolution of Synthetic Approaches to Bromopyridine-Ethanolamine Hybrids
| Synthetic Route | Key Intermediate | Yield (%) | Limitations |
|---|---|---|---|
| Classical SNAr | 5-Bromo-2-chloropyridine | 40–65 | Requires high temperatures |
| Copper-catalyzed O-arylation | 2-((5-Bromopyridin-2-yl)oxy)acetaldehyde | 70–85 | Over-reduction byproducts |
| Mitsunobu coupling | 2-(5-Bromopyridin-2-yloxy)ethanol | 60–75 | Phosphine oxide removal challenges |
| Direct amination of bromoacetate | Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate | 55–80 | Ester hydrolysis/amination steps |
Modern approaches employ copper(I)-catalyzed O-arylation (Ullmann-type coupling) between 5-bromo-2-iodopyridine and ethylene glycol derivatives, achieving yields >80% under mild conditions [8]. This intermediate serves as a linchpin for diverse transformations: The terminal hydroxyl can be converted to amines via mesylation/displacement or oxidation/reductive amination sequences. Dihydrochloride salt formation (as in CAS #ENAH98CB7440) enhances stability and solubility—critical properties for biological evaluation [1]. Recent innovations include one-pot tandem reactions where 5-bromo-2-fluoropyridine undergoes simultaneous O-alkylation and amine deprotection in the presence of Boc-protected ethanolamine precursors [8].
The structural architecture of this compound—combining a halogenated aromatic system with a short polyethylene glycol-like spacer terminated by a basic amine—has established it as a versatile intermediate in drug discovery. Its applications span from kinase inhibitor development (where the pyridine anchors to the hinge region) to antimicrobial agents (exploiting the membrane-disrupting potential of cationic amines) [4] [8]. The electron-deficient bromopyridine core preferentially directs metallation to C3/C4 positions, enabling regioselective functionalization orthogonal to the amine tether's reactivity [4]. These attributes underscore its broad utility as a multifunctional building block in rational drug design.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8